![molecular formula C7H10N6O3 B13137821 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid CAS No. 185046-45-1](/img/structure/B13137821.png)
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2,4,6-triamino-1,3,5-triazine with a suitable carboxylic acid derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile
- (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
- 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
Uniqueness
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Eigenschaften
CAS-Nummer |
185046-45-1 |
|---|---|
Molekularformel |
C7H10N6O3 |
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N6O3/c8-5-11-6(9)13-7(12-5)10-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H5,8,9,10,11,12,13,14) |
InChI-Schlüssel |
IZELNOOJIJHMKI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)NC1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


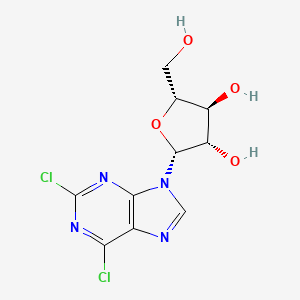
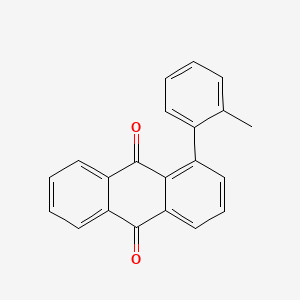
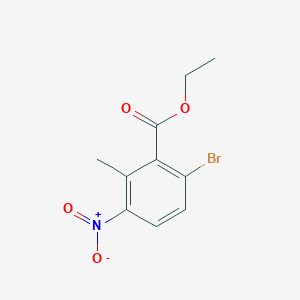
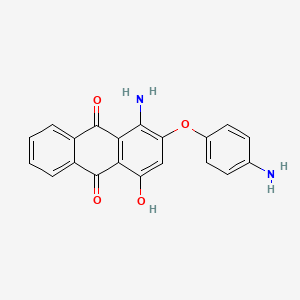
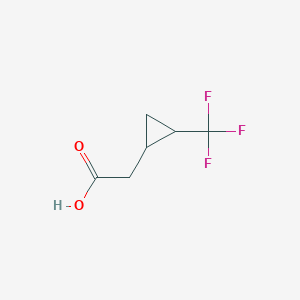
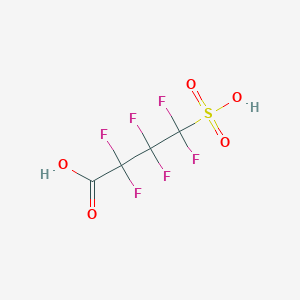
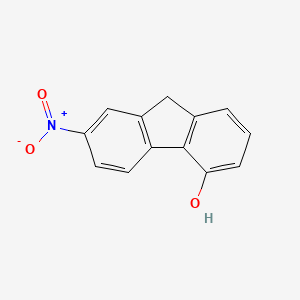
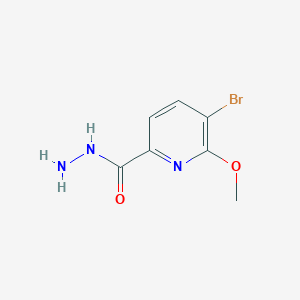
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
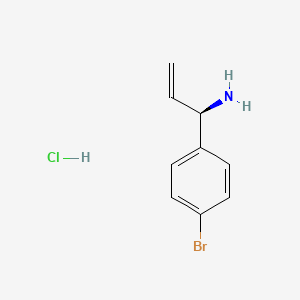

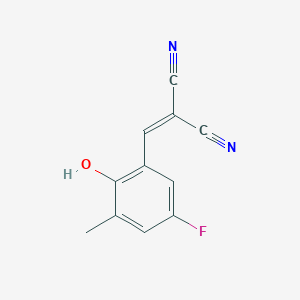
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
